molecular formula C19H14N2O5 B067810 Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate CAS No. 169038-53-3

Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate

Numéro de catalogue B067810
Numéro CAS: 169038-53-3
Poids moléculaire: 350.3 g/mol
Clé InChI: VWWZWPCRIMWBSR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate, also known as C-1311, is a synthetic compound that has gained attention in recent years due to its potential in treating cancer. C-1311 belongs to the indoloquinazoline family of compounds and has been found to exhibit significant anticancer activity in various cancer cell lines.

Mécanisme D'action

The mechanism of action of Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate involves the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound binds to the DNA-topoisomerase II complex, leading to the formation of a stable complex that prevents the enzyme from functioning properly. This results in the accumulation of DNA damage and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In addition to its anticancer activity, this compound has been found to exhibit anti-inflammatory and antioxidant properties. It has been shown to reduce the production of pro-inflammatory cytokines and to scavenge free radicals, which can contribute to the development of cancer and other diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate is its potent anticancer activity against a wide range of cancer cell lines. It has also been found to be effective against drug-resistant cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for this compound.

Orientations Futures

There are several future directions for the research on Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate. One area of interest is the development of novel formulations that can improve the solubility and bioavailability of this compound. Another area of interest is the investigation of the potential synergistic effects of this compound with other anticancer agents. In addition, further studies are needed to determine the optimal dosage and administration route for this compound in vivo. Finally, the potential of this compound as a therapeutic agent for other diseases such as inflammation and neurodegenerative disorders should be explored.
Conclusion:
In conclusion, this compound is a promising candidate for cancer therapy due to its potent anticancer activity and minimal toxicity in normal cells. The synthesis method of this compound is well-established, and its mechanism of action has been extensively studied. Further research is needed to determine the optimal dosage and administration route for this compound in vivo, as well as to explore its potential as a therapeutic agent for other diseases.

Méthodes De Synthèse

The synthesis of Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate involves the reaction of 2-aminobenzamide with ethyl 2-bromoacetate in the presence of potassium carbonate and copper powder. The resulting compound is then treated with sodium hydroxide and hydrochloric acid to obtain this compound in high yield. The purity of the compound is confirmed using various analytical techniques such as NMR and mass spectrometry.

Applications De Recherche Scientifique

Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate has been extensively studied for its anticancer activity. It has been found to exhibit potent cytotoxicity against various cancer cell lines such as breast, lung, colon, prostate, and ovarian cancer. This compound induces cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. In addition, this compound has been found to be effective against drug-resistant cancer cells, making it a promising candidate for cancer therapy.

Propriétés

Numéro CAS

169038-53-3

Formule moléculaire

C19H14N2O5

Poids moléculaire

350.3 g/mol

Nom IUPAC

ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate

InChI

InChI=1S/C19H14N2O5/c1-3-26-19(24)10-7-8-13-12(9-10)16(22)17-20-15-11(18(23)21(13)17)5-4-6-14(15)25-2/h4-9H,3H2,1-2H3

Clé InChI

VWWZWPCRIMWBSR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(C=C1)N3C(=NC4=C(C3=O)C=CC=C4OC)C2=O

SMILES canonique

CCOC(=O)C1=CC2=C(C=C1)N3C(=NC4=C(C3=O)C=CC=C4OC)C2=O

Synonymes

Indolo[2,1-b]quinazoline-8-carboxylic acid, 6,12-dihydro-4-methoxy-6,12-dioxo-, ethyl ester

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.